{spiro[2.3]hexan-4-yl}methanol

Physical organic chemistry Solvolysis kinetics Carbocation rearrangement

{Spiro[2.3]hexan-4-yl}methanol is a C7H12O primary alcohol featuring a strained spiro[2.3]hexane core—a cyclopropane ring fused to a cyclobutane ring at a single quaternary carbon, with the hydroxymethyl group attached to the cyclobutane ring at the 4-position. The scaffold delivers a high fraction of sp³-hybridized carbons (Fsp₃ = 0.875 for the core hydrocarbon) and a predicted LogP of ~1.4, positioning it as an sp³-rich, conformationally restricted building block for medicinal chemistry and fragment-based drug discovery.

Molecular Formula C7H12O
Molecular Weight 112.17 g/mol
CAS No. 19740-26-2
Cat. No. B6618342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{spiro[2.3]hexan-4-yl}methanol
CAS19740-26-2
Molecular FormulaC7H12O
Molecular Weight112.17 g/mol
Structural Identifiers
SMILESC1CC2(C1CO)CC2
InChIInChI=1S/C7H12O/c8-5-6-1-2-7(6)3-4-7/h6,8H,1-5H2
InChIKeySTQUWXWGDNPXSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





{Spiro[2.3]hexan-4-yl}methanol (CAS 19740-26-2): Procurement-Relevant Baseline for a Strained Spirocyclic Primary Alcohol Building Block


{Spiro[2.3]hexan-4-yl}methanol is a C7H12O primary alcohol featuring a strained spiro[2.3]hexane core—a cyclopropane ring fused to a cyclobutane ring at a single quaternary carbon, with the hydroxymethyl group attached to the cyclobutane ring at the 4-position [1]. The scaffold delivers a high fraction of sp³-hybridized carbons (Fsp₃ = 0.875 for the core hydrocarbon) and a predicted LogP of ~1.4, positioning it as an sp³-rich, conformationally restricted building block for medicinal chemistry and fragment-based drug discovery [2]. Its primary alcohol handle enables standard derivatization (esterification, etherification, oxidation, tosylation) without perturbing the strained spiro framework.

Why Generic Substitution of {Spiro[2.3]hexan-4-yl}methanol Fails: Regioisomeric, Conformational, and Reactivity Differentiation


The spiro[2.3]hexane scaffold is not a single interchangeable entity—regioisomeric attachment of the hydroxymethyl group (4- vs. 5- vs. 1-position) produces distinct exit-vector geometries, solvolytic reactivity profiles, and physicochemical signatures. The 1968 Dauben–Chitwood study demonstrated that the p-toluenesulfonate ester of {spiro[2.3]hexan-4-yl}methanol undergoes acetolysis at a rate identical to cyclobutylmethyl tosylate, with no detectable anchimeric assistance from the adjacent cyclopropane ring—a result that diverges sharply from spiro[2.3]hexyl derivatives bearing the leaving group at alternative positions where cyclopropyl participation is observed [1]. Furthermore, the 4-hydroxymethyl substitution pattern places the reactive handle on the cyclobutane ring β to the spiro center, yielding a distinct exit-vector orientation compared to the 5-ylmethanol regioisomer (CAS 1383823-62-8) . Substituting one regioisomer for the other without verifying the positional integrity risks altering binding-mode geometry, ADME properties, and downstream SAR in lead optimization campaigns.

{Spiro[2.3]hexan-4-yl}methanol Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparative Data


Solvolytic Reactivity: Absence of Cyclopropyl Anchimeric Assistance Distinguishes the 4-Methanol Tosylate from Other Spiro[2.3]hexyl Derivatives

The p-toluenesulfonate ester of {spiro[2.3]hexan-4-yl}methanol acetolyzes in acetic acid buffered with sodium acetate at a rate indistinguishable from that of cyclobutylmethyl p-toluenesulfonate, indicating that the cyclopropyl ring exerts zero anchimeric acceleration on the ionization step [1]. This finding directly contrasts with spiro[2.3]hexyl derivatives where the leaving group is positioned to benefit from cyclopropyl σ-bond participation, establishing that the 4-methanol derivative occupies a unique reactivity class within the spiro[2.3]hexane family.

Physical organic chemistry Solvolysis kinetics Carbocation rearrangement

Physicochemical Differentiation: Predicted pKa, LogP, and Boiling Point Position the 4-Methanol Regioisomer Relative to the 5-Methanol Analog

Predicted physicochemical parameters for {spiro[2.3]hexan-4-yl}methanol (CAS 19740-26-2) include a boiling point of 178.4 ± 8.0 °C, density of 1.06 ± 0.1 g/cm³, and pKa of 15.05 ± 0.10 . The regioisomeric spiro[2.3]hexan-5-ylmethanol (CAS 1383823-62-8) shares the same molecular formula (C7H12O) and molecular weight (112.17 g/mol) but differs in the position of the hydroxymethyl group on the cyclobutane ring, which alters the spatial orientation of the alcohol handle relative to the spiro center . While experimental pKa and LogP data for the 5-yl isomer are not publicly available in peer-reviewed form, the 4-yl isomer's predicted LogP of ~1.4 ± 0.2 places it in a favorable lipophilicity range for fragment-based screening and CNS drug-likeness.

Physicochemical profiling Regioisomer comparison ADME prediction

Scaffold-Level Bioisosteric Differentiation: Spiro[2.3]hexane Core vs. Piperidine and Spiro[3.3]heptane in Exit-Vector Geometry and Physicochemical Space

X-ray diffraction and exit-vector plot (EVP) analysis of 4-azaspiro[2.3]hexane derivatives—direct structural analogs of the spiro[2.3]hexane core—demonstrate that the spiro[2.3]hexane scaffold occupies a distinct conformational space compared to piperidine and spiro[3.3]heptane isosteres, with measurable differences in both basicity (pKa) and lipophilicity (Log P) [1]. The EVP analysis confirms that the spiro[2.3]hexane scaffold presents two exit vectors with angular geometry distinct from piperidine, enabling access to different regions of chemical space in lead optimization. The spiro[2.3]hexane scaffold also exhibits a higher Fsp₃ (0.875 for the core) compared to piperidine derivatives, aligning with modern drug-design principles favoring three-dimensionality and reduced aromatic ring count [2].

Bioisosterism Scaffold hopping Conformational restriction

Nucleoside Analog Scaffold Differentiation: Spiro[2.3]hexane-4-methanol Core Enables Enantiomerically Resolved Carbocyclic Nucleosides with Anti-HIV Activity

The spiro[2.3]hexane scaffold—accessible via the 4-methanol derivative—was elaborated into both (R)- and (S)-spiro[2.3]hexane carbocyclic nucleosides through Pseudomonas cepacia lipase-catalyzed kinetic resolution of a racemic spiro[2.3]hexane alcohol intermediate [1]. These nucleoside analogs exhibited anti-HIV activity, demonstrating that the spiro[2.3]hexane-4-methanol scaffold can be translated into biologically active molecules with chirality-dependent antiviral effects. This contrasts with monocyclic cyclobutyl or cyclopropyl nucleoside precursors, which lack the conformational rigidity and three-dimensional complexity conferred by the spiro fusion.

Nucleoside analogs Antiviral research Enzymatic resolution

Green Synthetic Accessibility: Visible-Light Photochemical [2+2] Cycloaddition Provides Additive-Free Route to Functionalized Spiro[2.3]hexanes

A 2025 visible-light-driven protocol enables the synthesis of functionalized spiro[2.3]hexane scaffolds—including the 4-methanol derivative class—from low-reactivity alkenes under additive-free, mild photochemical conditions [1]. This method achieves C–C bond formation almost simultaneously with light-sustained initiation, avoiding the harsh reducing agents (LiAlH₄) and multi-step sequences of the original 1968 route [2]. Key advantages over earlier thermal [2+2] cycloaddition approaches (e.g., Tetrahedron 2016, 72, 584–591) include room-temperature operation, broader functional-group tolerance, and demonstrated scalability, positioning the spiro[2.3]hexane scaffold as a synthetically accessible building block for library synthesis.

Green chemistry Photochemical synthesis Process scalability

Conformationally Restricted Amino Acid Scaffold: Spiro[2.3]hexane-Derived GABA Analogs Exhibit Lowered Isoelectric Points vs. Parent Cycloalkane Amino Acids

Spiro[2.3]hexane-derived α-amino acids—synthesizable via the 4-methanol scaffold as a precursor—exhibit lowered isoelectric points (pI) compared to the parent 1-aminocyclohexane- and 1-aminocycloheptanecarboxylic acids, as demonstrated by acid-base titration [1]. This reduction in pI reflects the electron-withdrawing inductive effect of the spiro-fused cyclopropane ring and the altered solvation environment around the amino acid zwitterion. The spiro[2.3]hexane amino acids also serve as conformationally restricted analogs of γ-aminobutyric acid (GABA), offering potential as modulators of GABAergic cascades [2].

Conformational restriction GABA analogs Amino acid isosteres

Optimal Procurement and Application Scenarios for {Spiro[2.3]hexan-4-yl}methanol Based on Verified Differentiation Evidence


Fragment-Based Drug Discovery (FBDD) Requiring sp³-Rich, Low-LogP Primary Alcohol Building Blocks

With a predicted LogP of ~1.4 and an Fsp₃ of 0.875 for the spiro[2.3]hexane core, {spiro[2.3]hexan-4-yl}methanol meets the rule-of-three fragment-likeness criteria and provides an ideal entry point for fragment libraries targeting underexplored three-dimensional chemical space . The primary alcohol handle supports rapid SAR expansion via parallel esterification or etherification, while the strained spiro framework introduces conformational restriction unavailable from monocyclic alcohol fragments such as cyclobutylmethanol.

Piperidine Bioisostere Replacement in Lead Optimization Programs

Exit-vector plot (EVP) analysis and pKa/LogP characterization of 4-azaspiro[2.3]hexane derivatives—direct structural analogs of the spiro[2.3]hexane-4-methanol scaffold—confirm that this core is a validated piperidine isostere with distinct exit-vector geometry [1][2]. Researchers seeking to replace piperidine rings to escape flatland, improve Fsp₃, or generate novel intellectual property should prioritize this building block for scaffold-hopping campaigns.

Enantioselective Synthesis of Spirocyclic Nucleoside Analogs for Antiviral Screening

The demonstrated enzymatic resolution of spiro[2.3]hexane alcohol intermediates into enantiomerically pure (R)- and (S)-nucleoside precursors with anti-HIV activity establishes a validated path from {spiro[2.3]hexan-4-yl}methanol to biologically active nucleoside analogs [3]. Procurement of the racemic or enantioenriched 4-methanol building block enables direct entry into this antiviral chemotype space.

Conformationally Constrained Amino Acid and Peptidomimetic Synthesis

The spiro[2.3]hexane scaffold's ability to rigidify amino acid backbones—evidenced by altered isoelectric points in spiro[2.3]hexane-derived α-amino acids compared to parent cycloalkane amino acids—makes {spiro[2.3]hexan-4-yl}methanol a strategic procurement choice for peptide-mimetic and CNS-targeted programs requiring conformational preorganization [4][5].

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